molecular formula C7H7LiO2S B097228 Lithium p-toluenesulphinate CAS No. 16844-27-2

Lithium p-toluenesulphinate

Cat. No. B097228
CAS RN: 16844-27-2
M. Wt: 162.2 g/mol
InChI Key: MSUZXYWQEDRGFN-UHFFFAOYSA-M
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Description

Lithium p-toluenesulphinate is a compound with the molecular formula C7H7LiO2S . It is also known as p-Toluenesulfinic acid lithium salt .


Molecular Structure Analysis

The molecular structure of Lithium p-toluenesulphinate consists of a lithium ion and a p-toluenesulphinate ion . The exact 3D conformer and 2D structure can be found in databases like PubChem .


Physical And Chemical Properties Analysis

Lithium p-toluenesulphinate has a molecular weight of 162.14 g/mol . It has a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 3, and a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 162.03267907 g/mol . It has a topological polar surface area of 59.3 Ų and a heavy atom count of 11 .

Scientific Research Applications

  • Neuroprotection Against Excitotoxicity : Lithium has been shown to protect neurons in the central nervous system against excitotoxicity, mediated by inhibiting N-methyl-D-aspartate (NMDA) receptor-mediated calcium influx. This neuroprotection is achieved through long-term exposure to lithium chloride at therapeutically relevant concentrations (Nonaka, Hough, & Chuang, 1998).

  • Molecular Mechanisms in Neuroprotection : Lithium's neuroprotective actions involve altering the expression of genes related to apoptosis and cell survival. It suppresses the expression of proapoptotic genes like p53 and Bax while increasing the expression of cytoprotective gene Bcl-2 (Chen & Chuang, 1999).

  • Prevention of Neurodegenerative Diseases : Lithium's potential in preventing neurodegenerative diseases like Alzheimer's is attributed to its inhibition of glycogen synthase kinase-3 (GSK-3) and modulation of other biochemical pathways in the brain (Camins et al., 2009).

  • Impact on Brain Metabolism : Lithium impacts brain metabolism by influencing the concentration of metabolites like N-acetylaspartate and glutamate. It also affects phosphatidylinositol metabolism, important in mood stabilization and treatment of bipolar affective disorder (McQuillin, Rizig, & Gurling, 2007).

  • Neural Plasticity and Mood Disorders : Lithium facilitates neural plasticity, regulating the glutamate system and cytoskeletal components, which is significant in treating mood disorders (Gray & McEwen, 2013).

  • Renal Effects and Toxicity Mitigation : Although lithium is known for its renal toxicity, certain compounds like caffeic acid phenethyl ester have shown protective effects against lithium-induced nephrotoxicity in rats (Őktem et al., 2005).

  • Distribution in Neurogenic Brain Regions : Lithium accumulates in neurogenic regions of the brain, affecting the proliferation of neurons and modulating lipid metabolism in these areas (Zanni et al., 2017).

Safety And Hazards

Lithium p-toluenesulphinate is not classified as a hazardous substance or mixture . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken . It’s always recommended to handle chemicals with appropriate safety measures.

Future Directions

Lithium-based compounds, including Lithium p-toluenesulphinate, may have significant roles in future technologies, particularly in the field of energy storage . The development of more effective and tolerable lithium-based compounds could provide clearer insight into the pathophysiology of various disorders and contribute to the treatment of a range of mental illnesses .

properties

IUPAC Name

lithium;4-methylbenzenesulfinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2S.Li/c1-6-2-4-7(5-3-6)10(8)9;/h2-5H,1H3,(H,8,9);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSUZXYWQEDRGFN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC1=CC=C(C=C1)S(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7LiO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

536-57-2 (Parent)
Record name Lithium p-toluenesulphinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016844272
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30168566
Record name Lithium p-toluenesulphinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30168566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lithium p-toluenesulphinate

CAS RN

16844-27-2
Record name Lithium p-toluenesulphinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016844272
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lithium p-toluenesulphinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30168566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lithium p-toluenesulphinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.137
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
S Gambino, P Martigny, G Mousset… - Journal of Electroanalytical …, 1978 - Elsevier
… in ethanol was added lithium p-toluenesulphinate. The reaction mixture was refluxed for 20 h. The keto-sulphone obtained [15] was then reduced to the corresponding alcohol with …
Number of citations: 21 www.sciencedirect.com
M Ao - 1970 - search.proquest.com
In presenting the dissertation as a partial fulfillment of the requirements for an advanced degree from the Georgia Institute of Technology, I agree that the Library of the Institute shall …
Number of citations: 2 search.proquest.com
T Chen - 2001 - search.proquest.com
… of the tosylhydrazone with n-butyl lithium gives lithium salt of tosylhydrazone which upon heating or irradiation gives a diazo compound with the lose of the lithium p-toluenesulphinate. …
Number of citations: 0 search.proquest.com
G Xu - 1999 - search.proquest.com
… of the sodium or lithium salts of tosylhydrazones , 55, which can be produced by treatment of 54 with strong base, decomposes with loss of sodium or lithium p-toluenesulphinate and …
Number of citations: 2 search.proquest.com

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